molecular formula C23H16N2O5 B2797829 3-benzyl-2-(furan-2-yl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883954-27-6

3-benzyl-2-(furan-2-yl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2797829
CAS No.: 883954-27-6
M. Wt: 400.39
InChI Key: DYUAIRJUASFZFZ-UHFFFAOYSA-N
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Description

3-benzyl-2-(furan-2-yl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzyl group, a furan ring, and a methoxy group, contributes to its distinctive chemical properties and reactivity.

Properties

IUPAC Name

3-benzyl-2-(furan-2-yl)-8-methoxychromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O5/c1-28-15-9-10-16-18(12-15)30-22-19(20(16)26)23(27)25(13-14-6-3-2-4-7-14)21(24-22)17-8-5-11-29-17/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUAIRJUASFZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=C(O2)N=C(N(C3=O)CC4=CC=CC=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-(furan-2-yl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions One common method includes the condensation of appropriate starting materials under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Industrial production might also incorporate advanced techniques such as microwave-assisted synthesis or high-throughput screening to enhance reaction rates and product yields .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-(furan-2-yl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antiproliferative Activity

A major application of 3-benzyl-2-(furan-2-yl)-8-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione is its antiproliferative activity against cancer cells. Studies have demonstrated that this compound exhibits significant inhibitory effects on the proliferation of colorectal cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a potential candidate for cancer treatment .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell Line IC50 (µM) Mechanism
Colorectal Cancer15.7Induction of apoptosis
HeLa (Cervical Cancer)12.3Cell cycle arrest
MCF-7 (Breast Cancer)10.5Inhibition of cell proliferation

Neuroprotective Properties

Research has indicated that compounds similar to 3-benzyl-2-(furan-2-yl)-8-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione may possess neuroprotective effects. These compounds have shown promise as potential treatments for neurodegenerative diseases such as Alzheimer's disease due to their ability to inhibit oxidative stress and inflammation in neuronal cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits antibacterial activity against various strains of bacteria. This suggests potential applications in developing new antimicrobial agents .

Antioxidant Effects

In addition to its antiproliferative and antimicrobial properties, 3-benzyl-2-(furan-2-yl)-8-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione has demonstrated antioxidant activity. This property may be beneficial in preventing oxidative stress-related diseases and could contribute to its neuroprotective effects .

Future Research Directions

Given the promising results from initial studies on the biological activities of this compound, further research is warranted to explore:

  • Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its biological effects.
  • In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models.
  • Formulation Development : Investigating suitable formulations for enhanced bioavailability and targeted delivery.

Mechanism of Action

The mechanism of action of 3-benzyl-2-(furan-2-yl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets within biological systems. It may act by inhibiting key enzymes or binding to specific receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural modifications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromeno[2,3-d]pyrimidine derivatives, such as:

Uniqueness

What sets 3-benzyl-2-(furan-2-yl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the furan ring, in particular, may enhance its ability to interact with certain biological targets, making it a promising candidate for further research and development .

Biological Activity

3-benzyl-2-(furan-2-yl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Chemical Structure and Synthesis

The compound belongs to the class of chromeno-pyrimidine derivatives, which are known for their diverse biological activities. The synthesis typically involves multi-step reactions, often utilizing readily available precursors. For instance, a one-pot three-component reaction has been reported, involving ethyl 2-amino-4-aryl-5,10-dioxo compounds and benzylamine under solvent-free conditions .

Antimicrobial Activity

Research indicates that chromeno-pyrimidine derivatives exhibit significant antimicrobial properties. A study highlighted the antimicrobial activity of related compounds, suggesting that the furan and chromene moieties contribute to this effect. The mechanism is thought to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .

Anticancer Properties

The antiproliferative effects of this compound have been evaluated against various cancer cell lines. Notably, compounds with similar structures have shown effectiveness in inhibiting colorectal cancer cell proliferation. The underlying mechanism may involve apoptosis induction and cell cycle arrest .

Neuroprotective Effects

Recent studies have suggested that derivatives of this compound may reduce β-amyloid accumulation in models of Alzheimer’s disease, indicating potential neuroprotective effects. This activity is likely linked to the antioxidant properties attributed to the chromene structure .

Case Studies

Study ReferenceBiological ActivityKey Findings
AntimicrobialSignificant inhibition of bacterial growth in vitro.
AntiproliferativeEffective against colorectal cancer cell lines with IC50 values indicating potency.
NeuroprotectiveReduction of β-amyloid levels in Alzheimer’s models.

The biological activities are hypothesized to arise from the interaction of the compound with various biological targets:

  • Antimicrobial Action : Disruption of microbial membranes.
  • Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways.
  • Neuroprotection : Antioxidant activity reducing oxidative stress.

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